D-tert-leucine
Description
Significance of Unnatural Amino Acids in Contemporary Research
Unnatural amino acids (UAAs), which are not found in the genetic code of naturally occurring organisms, are of growing importance in scientific research. tocris.com These synthetic or non-standard amino acids can be integrated into peptides and proteins, offering modified or entirely new functionalities. valuates.com The ability to introduce UAAs with unique chemical, physical, and biological properties into proteins has expanded the possibilities for studying protein structure and function. nih.gov
Unnatural amino acids are crucial in the pharmaceutical industry, where they serve as building blocks for a wide array of drugs. researchgate.netnih.gov Their incorporation can enhance the therapeutic characteristics of biologics, leading to improved stability and bioavailability. valuates.com Optically pure UAAs are particularly critical as intermediates in the synthesis of chiral drugs. mdpi.com The use of UAAs allows for the development of next-generation biologics, including peptide-based drugs and antibody-drug conjugates. valuates.comrsc.org
The applications of chiral amino acids, including unnatural variants, extend to the food and cosmetic industries. researchgate.netresearchgate.net For instance, L-tert-leucine, the enantiomer of D-tert-leucine, is utilized as a nutrition fortifier and an additive in animal feed. mdpi.comfrontiersin.org Unnatural amino acid-based compounds are also being explored for their potential as eco-friendly preservatives in cosmetics and food, owing to their antibacterial properties. wipo.int
In chemical synthesis, unnatural amino acids are prized as versatile building blocks. enamine.net Their unique structures are instrumental in creating complex molecules with high enantiomeric purity, which is vital for fine chemicals. echemi.com In the field of biotechnology, UAAs are used to engineer proteins with enhanced stability and novel activities. rsc.org They serve as probes to investigate protein structure and dynamics, and to modulate protein activity within living cells. tocris.comresearchgate.netnih.gov
Overview of this compound as a Chiral Building Block
This compound, a non-proteinogenic chiral amino acid, is a valuable building block in the synthesis of chiral auxiliaries and biologically active compounds. researchgate.netacs.org It is recognized for its utility in producing enantiopure amides and peptides. biosynth.com The synthesis of enantiomerically pure this compound can be achieved through methods like the enzyme-catalyzed oxidative resolution of a racemic mixture of DL-tert-leucine. acs.orgnih.gov
A defining feature of this compound is its bulky and inflexible tert-butyl side chain. mdpi.comresearchgate.netacs.org This tert-butyl group imparts significant steric hindrance and hydrophobicity. frontiersin.orgbloomtechz.comruifuchemical.comchemicalbook.com The steric bulk can influence the rate and selectivity of reactions in which the molecule participates. bloomtechz.com This hydrophobicity is a key factor in its application, for instance, in controlling molecular conformation during polypeptide synthesis and enhancing the stability of the resulting polypeptides against enzymatic degradation. ruifuchemical.com
This compound and its derivatives are important in asymmetric synthesis, where they can act as templates or components of catalysts. researchgate.nethighfine.com The significant steric hindrance provided by the tert-butyl group allows for excellent stereochemical control, making it an invaluable chiral building block for synthesizing complex organic molecules with high enantiomeric purity. echemi.comruifuchemical.com It is used as a chiral auxiliary reagent and in the development of chiral phase-transfer catalysts for asymmetric synthesis. thieme-connect.comthieme-connect.com
Compound Information
| Compound Name |
| This compound |
| L-tert-leucine |
| DL-tert-leucine |
| (+/-)-N-acetyl-tert. leucine (B10760876) chloroethyl ester |
| (+)-N-Formyl-D-tert-leucine |
| D-alanine |
| D-phenylalanine |
| D-serine |
| (2,2′-bipyridin-5-yl)alanine |
| (8-hydroxyquinolin-3-yl)alanine |
| N-acetyl valine |
| N-acetyl tert.-leucine methyl ester |
| D-2-Acetylamino-3,3-dimethyl-butyric acid 2-chloroethyl ester |
| D-2-Acetylamino-3,3-dimethyl-butyric acid methyl ester |
| N-phenylacetylated-DL-tert-leucine |
| 2-phenyl-4-tert-butyloxazolin-5(4H)-one |
| trimethylpyruvate |
| 3,3-dimethyl-2-carbonylbutyric acid |
| N-carbamoyl-D-tert-leucine |
Chemical Data for this compound
| Property | Value |
| Chemical Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| CAS Number | 26782-71-8 |
| Synonyms | (R)-2-Amino-3,3-dimethylbutyric acid, H-D-Tle-OH, D-alpha-tert-Butylglycine |
| Appearance | Colorless crystal or white crystalline powder |
| Melting Point | Approximately 141-144°C |
| Solubility | Slightly soluble in water, ethanol, and ether solvents |
| Optical Activity | [α]25/D +9.5°, c = 3% in H₂O |
| SMILES String | CC(C)(C)C@@HC(O)=O |
| InChI Key | NPDBDJFLKKQMCM-BYPYZUCNSA-N |
Incorporation into Peptidic Medicinal Compounds
The incorporation of unnatural amino acids like this compound into peptide-based drug candidates is a key strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. digitellinc.comcharnwooddiscovery.com The unique tert-butyl group of this compound provides significant steric hindrance, which can protect the peptide backbone from degradation by proteolytic enzymes. cpcscientific.comresearchgate.netresearchgate.net Enzymes that typically recognize and cleave peptide bonds involving L-amino acids are often unable to act on peptides containing D-enantiomers or residues with bulky, unnatural side chains. cpcscientific.comfrontiersin.org
This enhanced resistance to proteolysis can significantly increase the in-vivo half-life of a peptide therapeutic. biopharmaspec.com Furthermore, the conformational constraints imposed by the tert-butyl group can lock the peptide into a specific three-dimensional structure that may be optimal for binding to a biological target, thereby improving potency and selectivity. qyaobio.comsigmaaldrich.comfrontiersin.org Research has shown that both D- and L-tert-leucine are utilized as building blocks for a variety of medicinal compounds, including those with anti-cancer and anti-AIDS activity. researchgate.netresearchgate.netnih.gov The integration of such amino acids allows for the creation of peptidomimetics with improved pharmacological properties. sigmaaldrich.com
| Advantage | Mechanism/Benefit |
|---|---|
| Enhanced Stability | Increased resistance to proteolytic degradation by enzymes. cpcscientific.combiopharmaspec.com |
| Improved Potency | Constrains peptide conformation to better fit the target receptor. qyaobio.com |
| Modified Activity | Can alter the peptide's function, turning it from an agonist to an antagonist or vice versa. qyaobio.com |
| Increased Selectivity | Side chain modifications can lead to a more precise match with the biological target, reducing off-target effects. qyaobio.comsigmaaldrich.com |
Historical Context of D-Amino Acid Research
The scientific understanding of D-amino acids has undergone a significant transformation over the past century. origin-life.gr.jp Initially believed to be exclusively the products of laboratory synthesis, their discovery in natural systems marked a paradigm shift in biochemistry. thieme-connect.com This evolution in thought was driven largely by technological advancements that allowed for their detection and quantification in a variety of organisms. origin-life.gr.jpmdpi.com
Early Perceptions of D-Amino Acids
Following the establishment of the concept of biological homochirality in the late 19th and early 20th centuries, it was widely believed that life was exclusively based on L-amino acids. origin-life.gr.jpthieme-connect.com D-amino acids were largely considered "unnatural" or artificial products, biochemical curiosities with no physiological relevance. thieme-connect.comnumberanalytics.comslu.senews-medical.net The discovery of D-amino acids in the cell walls of bacteria in the early 20th century was initially viewed as an anomaly or a unique feature of microorganisms. numberanalytics.comtandfonline.com For many decades, their presence in higher organisms was either dismissed or considered a result of contamination. origin-life.gr.jpnih.gov This perspective held that L-amino acids were the sole functional components of proteins and peptides in eukaryotes. thieme-connect.comnumberanalytics.com
Evolution of Analytical Techniques for D-Amino Acid Enantiomers
The perception of D-amino acids began to change dramatically with the development of sophisticated analytical methods capable of separating and identifying chiral molecules. origin-life.gr.jpthieme-connect.com Over the last 50 years, significant progress in enantioseparation techniques has been the primary catalyst for the re-evaluation of D-amino acids. mdpi.com
Key developments include:
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) , particularly using chiral stationary phases, enabled the reliable separation of D- and L-enantiomers. mdpi.com
Capillary Electrophoresis (CE) offered another powerful tool for chiral separations. mdpi.com
Pre-column derivatization techniques, where amino acids are reacted with chiral reagents to form diastereomers, allowed for separation on standard reverse-phase columns and enhanced detection sensitivity, often using fluorescence or mass spectrometry (MS). lcms.czresearchgate.net
These improvements made it possible to detect trace amounts of D-amino acids in complex biological matrices like tissues and fluids, proving they were not just artifacts but endogenous components of many organisms, including mammals. thieme-connect.commdpi.commdpi.com
| Technique | Contribution to D-Amino Acid Research |
|---|---|
| Gas Chromatography (GC) | Early method for separating enantiomers, often requiring derivatization. mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Became a cornerstone for enantiomeric separation, especially with chiral columns and sensitive detectors. mdpi.comnews-medical.net |
| Capillary Electrophoresis (CE) | Provided high-resolution separation of chiral compounds. mdpi.com |
| Mass Spectrometry (MS) | Used as a highly sensitive detector for chromatographic methods, enabling quantification of low-abundance D-amino acids. lcms.czresearchgate.net |
Re-evaluation of D-Amino Acid Biological Roles
Armed with robust analytical methods, researchers confirmed the presence of free D-amino acids in a wide array of living organisms and began to uncover their specific biological functions. origin-life.gr.jpthieme-connect.com This led to a fundamental re-evaluation of their importance, moving them from the category of metabolic curiosities to that of functional biomolecules. origin-life.gr.jp
Key discoveries include:
In Bacteria: D-alanine and D-glutamate were confirmed as essential components of the peptidoglycan cell wall, providing structural integrity and resistance to standard proteases that cleave L-amino acid linkages. frontiersin.orgnumberanalytics.comtandfonline.com
In Mammals: The discovery of significant concentrations of D-serine and D-aspartate in the mammalian brain was a landmark finding. mdpi.commdpi.comwikipedia.org D-serine was identified as a crucial co-agonist for the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in neurotransmission, synaptic plasticity, and memory. numberanalytics.commdpi.comresearchgate.net D-aspartate is involved in neurogenesis and hormone regulation. researchgate.net
In Peptides: Naturally occurring peptides containing D-amino acids were discovered, such as in the skin of frogs and in antibiotics like gramicidin. frontiersin.orgwikipedia.org The presence of D-amino acids in these peptides often enhances their biological activity and stability. frontiersin.org
This growing body of evidence has established that D-amino acids are not simply "unnatural" isomers but have been harnessed by evolution for specific and important biochemical tasks. origin-life.gr.jpmdpi.com Their study has now evolved into a major field of research, with implications for neuroscience, endocrinology, and drug development. origin-life.gr.jpresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDBDJFLKKQMCM-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426193 | |
| Record name | D-tert-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26782-71-8 | |
| Record name | D-tert-Leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26782-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-D-valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026782718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-tert-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-D-VALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3L3QZA16M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Production Methodologies of D Tert Leucine
Chemo-Enzymatic and Biocatalytic Approaches
Enzymatic Hydrolysis of N-acetyl-tert-leucine Esters
A prominent method for synthesizing optically pure D-tert-Leucine involves the enzymatic hydrolysis of a racemic mixture of (±)-N-acetyl-tert-leucine esters. The process relies on an enzyme that selectively hydrolyzes the L-enantiomer of the ester, leaving the D-enantiomer untouched. nih.govtandfonline.comtandfonline.com The reaction is halted at approximately 50% conversion, at which point the unreacted D-ester can be separated and subsequently hydrolyzed through chemical means to yield the final this compound product. nih.govresearchgate.net
The enzyme of choice for this resolution is often a protease derived from Bacillus licheniformis, commercially known as Alcalase®. nih.govtandfonline.comresearchgate.net This enzyme demonstrates a notable tolerance for non-proteinogenic amino acid derivatives and exhibits high enantioselectivity in the hydrolysis of racemic N-acetyl protected amino acid esters, including those of tert-leucine. tandfonline.comresearchgate.net The use of Alcalase® facilitates the effective separation of the mixture of the resulting (S)-N-acetyl amino acid and the unreacted (R)-N-acetyl amino acid ester. researchgate.net
The efficiency of the enzymatic hydrolysis is highly dependent on the nature of the ester group attached to the N-acetyl-tert-leucine. Studies have compared various esters to determine the optimal substrate for the protease from Bacillus licheniformis. Among the tested substrates—methyl, ethyl, octyl, chloroethyl, and trichloroethyl esters—the chloroethyl ester was found to exhibit the highest rate of hydrolysis. nih.govtandfonline.comresearchgate.net This superior reactivity makes (±)-N-acetyl-tert-leucine chloroethyl ester the preferred substrate for this biocatalytic resolution. tandfonline.comresearchgate.net
| Ester Substrate | Relative Rate of Hydrolysis |
|---|---|
| Methyl Ester | Lower |
| Ethyl Ester | Lower |
| Octyl Ester | Lower |
| Chloroethyl Ester | Highest |
| Trichloroethyl Ester | Lower |
The successful enzymatic resolution requires carefully controlled reaction conditions. The hydrolysis of (±)-N-acetyl-tert-leucine chloroethyl ester using Alcalase® is typically performed in a biphasic system consisting of toluene (B28343) and a phosphate (B84403) buffer. tandfonline.comresearchgate.net The pH is maintained at a constant 8.0 using a pH-stat, and the reaction proceeds at a temperature of 35°C. tandfonline.com Under these conditions, approximately 50-51% conversion is achieved in about 50 hours. tandfonline.com
Following the enzymatic step, the unreacted (+)-N-acetyl-D-tert-leucine chloroethyl ester is recovered. The final step is a chemical saponification, where the ester is heated with a 10% aqueous hydrochloric acid solution to hydrolyze both the ester and the N-acetyl group, yielding optically pure this compound. tandfonline.comresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Enzyme | Protease from Bacillus licheniformis (Alcalase®) | tandfonline.comresearchgate.net |
| Substrate | (±)-N-acetyl-tert-leucine chloroethyl ester | tandfonline.comresearchgate.net |
| Solvent System | Toluene and Phosphate Buffer | tandfonline.com |
| pH | 8.0 (maintained with pH-stat) | tandfonline.com |
| Temperature | 35°C | tandfonline.com |
| Reaction Time | ~50 hours (for ~51% conversion) | tandfonline.com |
| Saponification | Heating with 10% aqueous HCl | tandfonline.com |
Kinetic Resolution of Racemic DL-tert-Leucine
An alternative biocatalytic route is the kinetic resolution of a racemic mixture of DL-tert-leucine that has been chemically modified. This method also relies on the high enantioselectivity of an enzyme to differentiate between the two enantiomers of a derivatized amino acid.
In this approach, racemic DL-tert-leucine is first converted into N-phenylacetyl-DL-tert-leucine. researchgate.netresearchgate.net This derivative then serves as the substrate for Penicillin G Acylase (PGA), often sourced from Kluyvera citrophila. researchgate.netresearchgate.netnih.gov The enzyme enantioselectively hydrolyzes the N-phenylacetyl group from the L-enantiomer, yielding L-tert-leucine and leaving the N-phenylacetyl-D-tert-leucine unreacted. researchgate.netresearchgate.netfao.org
The separation of L-tert-leucine from the unhydrolyzed D-enantiomer derivative is straightforward. Subsequently, the recovered N-phenylacetyl-D-tert-leucine is subjected to acid-catalyzed hydrolysis to remove the protecting group, affording this compound with high optical purity. researchgate.netresearchgate.net This method has been shown to be a practical route for preparing both D- and L-tert-leucine, with reported total yields for this compound at 80.6% and an enantiomeric excess of 98.5%. researchgate.netresearchgate.net
| Product | Total Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| This compound | 80.6% | 98.5% | researchgate.netresearchgate.net |
| L-tert-Leucine | 83.1% | 99% | researchgate.netresearchgate.net |
Oxidative Resolution via Leucine (B10760876) Dehydrogenase (LeuDH)
This compound can be synthesized with high enantiomeric purity through an enzyme-catalyzed oxidative resolution of a racemic mixture of DL-tert-leucine. researchgate.netnih.gov This process utilizes Leucine Dehydrogenase (LeuDH), an NAD⁺-dependent enzyme, to selectively oxidize the L-enantiomer. researchgate.netnih.gov The reaction catalyzed by LeuDH is reversible; however, by coupling it with an efficient and irreversible NAD⁺ regeneration system, the L-amino acid is completely oxidized, leaving behind enantiomerically pure this compound. researchgate.net A two-enzyme catalytic approach, employing L-LeuDH from Bacillus cereus, has been reported for the effective production of this compound. researchgate.net This method achieves an enantiomeric excess of over 99%. nih.gov
Coupling with NAD⁺ Regeneration Systems (e.g., NADH oxidase, formate (B1220265) dehydrogenase)
A critical aspect of the oxidative resolution of DL-tert-leucine is the efficient regeneration of the NAD⁺ cofactor, which is consumed during the oxidation of L-tert-leucine. researchgate.net To drive the reaction towards the complete oxidation of the L-enantiomer, the primary reaction is coupled with a highly effective and irreversible NAD⁺-regenerating step. nih.gov
One successful strategy involves the use of NADH oxidase (NOX). researchgate.net For instance, NOX from Lactobacillus brevis has been employed to facilitate NAD⁺ regeneration in conjunction with L-amino acid dehydrogenase-catalyzed oxidations. researchgate.netuniovi.es This enzyme catalyzes the oxidation of NADH to NAD⁺, with molecular oxygen being reduced to water. uniovi.es
Another widely used enzyme for cofactor regeneration is formate dehydrogenase (FDH). researchgate.netmdpi.com FDH catalyzes the oxidation of formate to carbon dioxide, which simultaneously reduces NAD⁺ to NADH. nih.govacs.org This system is advantageous because the substrate, formate, is inexpensive, and the byproduct, carbon dioxide, is easily removed, which helps to drive the reaction equilibrium. nih.govnih.gov The coupling of LeuDH with FDH from Candida boidinii is a common approach for NADH regeneration in the synthesis of L-tert-leucine via reductive amination, and the reverse principle applies for oxidative resolution. researchgate.net Whole-cell biocatalysts co-expressing both LeuDH and FDH have been developed to streamline this process. researchgate.net
Addressing Unfavorable Reaction Equilibrium
The reaction catalyzed by Leucine Dehydrogenase (LeuDH) is reversible, meaning it can proceed in both the oxidative deamination and reductive amination directions. mdpi.com Thermodynamically, the reductive amination of α-keto acids is generally favored over the oxidative deamination of α-amino acids. mdpi.com This presents a challenge when the desired reaction is the oxidation of L-tert-leucine to produce this compound.
To overcome this unfavorable equilibrium, the oxidative reaction is coupled with a thermodynamically favorable and irreversible process. researchgate.net The regeneration of NAD⁺ by NADH oxidase, which reduces oxygen to water, is a highly effective method to pull the equilibrium towards the oxidation of the L-amino acid. researchgate.netnih.gov This continuous removal of the NADH product and regeneration of the NAD⁺ reactant effectively drives the LeuDH-catalyzed oxidation to completion. researchgate.net
In a different context, when aiming for the synthesis of α-amino acids and α-keto acids simultaneously, a "transamination-like" reaction can be constructed. In this system, the thermodynamically unfavorable oxidation of an amino acid is driven by the favorable reduction of a keto acid, with the enzyme cycling the cofactor internally. mdpi.com While not directly applied to this compound resolution, this demonstrates a strategy to manipulate the reaction equilibrium by coupling favorable and unfavorable reactions. mdpi.com For the specific goal of this compound production via resolution, the key is the irreversible nature of the coupled cofactor regeneration step, which ensures the complete conversion of the L-enantiomer. researchgate.net
Limitations of Resolution Strategies (e.g., 50% theoretical yield)
A significant drawback of classical kinetic resolution strategies is the inherent maximum theoretical yield of 50% for a single enantiomer. researchgate.netacs.org This is because the process involves the selective transformation of one enantiomer from a racemic mixture, leaving the other desired enantiomer behind. acs.org While enzymatic resolutions, such as those using acylases, are effective in producing enantiopure amino acids, they are still bound by this 50% yield limitation for the unreacted enantiomer. harvard.eduwikipedia.org
To surpass this limitation, dynamic kinetic resolution (DKR) can be employed. princeton.edu DKR combines the kinetic resolution with an in-situ racemization of the starting material. princeton.edu This continuous racemization ensures that the substrate pool for the enzymatic reaction is constantly replenished, theoretically allowing for a 100% conversion of the racemic starting material into a single enantiomeric product. princeton.edu While classical kinetic resolution is a viable method for producing this compound, its efficiency is fundamentally limited by the 50% theoretical maximum yield. researchgate.net
Reductive Amination of Trimethylpyruvate (TMP)
The synthesis of tert-leucine can be achieved through the reductive amination of its corresponding α-keto acid, trimethylpyruvate (TMP). dntb.gov.uamdpi.com This biocatalytic approach is considered highly promising due to its potential for high atom utilization and a theoretical yield of 100%. researchgate.netmdpi.com The key enzyme in this process is Leucine Dehydrogenase (LeuDH), which catalyzes the asymmetric reduction of TMP. dntb.gov.uamdpi.com
Leucine Dehydrogenase (LeuDH) Catalysis
Leucine dehydrogenase (LeuDH, EC 1.4.1.9) is a NAD(H)-dependent oxidoreductase that plays a pivotal role in the synthesis of L-tert-leucine. nih.govmdpi.com It reversibly catalyzes the oxidative deamination of L-amino acids and, more importantly for this synthesis, the reductive amination of α-keto acids using an ammonium (B1175870) source. nih.govmdpi.com This enzymatic method is favored over chemical synthesis due to its high enantioselectivity, mild reaction conditions, and environmental friendliness. nih.gov The process requires a cofactor, NADH, which can be expensive. Therefore, an in-situ NADH regeneration system, often involving a second enzyme like formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), is typically coupled with the LeuDH-catalyzed reaction to reduce costs. mdpi.com
The catalytic efficiency of LeuDH is a critical factor. For instance, directed evolution has been used to engineer LeuDH from Lysinibacillus sphaericus to improve its efficiency in L-tert-leucine synthesis, resulting in a significant increase in productivity. nih.gov
Recent research has focused on identifying and characterizing new LeuDH enzymes with improved properties for industrial applications. A novel LeuDH, designated PbLeuDH, was identified from the marine bacterium Pseudomonas balearica. dntb.gov.uamdpi.com This enzyme was successfully overexpressed in Escherichia coli, purified, and characterized. dntb.gov.uamdpi.com
PbLeuDH demonstrated a broad substrate scope, with activity towards various L-amino acids and α-keto acids. dntb.gov.uamdpi.com Notably, it exhibited excellent catalytic efficiency for trimethylpyruvate (TMP), the precursor to tert-leucine. dntb.gov.uamdpi.com The enzyme's preference for the reductive amination of TMP over the oxidative deamination of L-tert-leucine makes it particularly advantageous for synthesis. mdpi.com
Below is a table summarizing some of the key biochemical properties of the purified recombinant PbLeuDH.
| Property | Value |
| Optimal pH (Oxidative Deamination) | 11.5 |
| Optimal pH (Reductive Amination) | 10.0 |
| Optimal Temperature | 50 °C |
| Km for TMP | 4.92 mM |
| kcat/Km for TMP | 24.49 s⁻¹mM⁻¹ |
| Data sourced from a study on PbLeuDH from Pseudomonas balearica. mdpi.com |
The characterization of novel enzymes like PbLeuDH provides more efficient biocatalysts for the green biosynthesis of L-tert-leucine. dntb.gov.uamdpi.com
Optimization of Catalytic Efficiency and Substrate Specificity
The successful enzymatic production of D-amino acids like this compound hinges on the catalytic efficiency and substrate specificity of the biocatalyst. Protein engineering, through both rational design and directed evolution, has been instrumental in developing enzymes with desired properties.
Research has demonstrated that mutagenesis can significantly alter an enzyme's substrate range and enhance its catalytic activity. For instance, the enzyme meso-diaminopimelate D-dehydrogenase was subjected to multiple rounds of mutagenesis and screening to create a novel D-amino acid dehydrogenase. The resulting engineered enzyme exhibited a significantly broadened substrate range, enabling it to synthesize various straight-chain, branched-aliphatic, and aromatic D-amino acids from their corresponding 2-keto acids with high stereoselectivity (95% to >99% enantiomeric excess, e.e.). nih.gov This approach of modifying an existing enzyme scaffold is a powerful strategy for creating biocatalysts tailored for the production of specific target molecules like this compound. nih.gov
Similarly, the catalytic efficiency of D-amino acid oxidase, an enzyme that oxidizes D-amino acids, has been enhanced through multiple amino acid substitutions. researchgate.net While this enzyme is used for degradation, the principles of enhancing catalytic efficiency through surface residue mutation are broadly applicable to synthetic enzymes as well. By combining single-point mutations, researchers created multiple-point mutants with significantly improved catalytic efficiency (kcat/Km) compared to the wild-type enzyme. researchgate.net Such strategies could be employed to optimize D-amino acid transaminases or dehydrogenases for more efficient this compound synthesis.
Branched-Chain Aminotransferase (BCAT) Systems
Branched-Chain Aminotransferase (BCAT) systems have been explored for the synthesis of tert-leucine. These enzymes catalyze the reversible transfer of an amino group from an amino donor to a keto acid acceptor. While much of the documented research focuses on the synthesis of L-tert-leucine from its keto-acid precursor, trimethylpyruvate, the principles of this enzymatic system are fundamental to aminotransferase-catalyzed reactions. jmb.or.krsemanticscholar.org
The synthesis of L-tert-leucine has been demonstrated using BCAT from Escherichia coli with L-glutamate serving as the amino donor. jmb.or.krkoreascience.kr For the synthesis of the D-enantiomer, a D-amino acid transaminase (DAAT), which is stereospecific for D-amino acids, would be the more direct biocatalyst. mdpi.comwikipedia.org These enzymes function via a pyridoxal-5'-phosphate (PLP) cofactor, reversibly transferring an amino group between a D-amino acid and a keto acid. nih.gov
Coupling with Aspartate Aminotransferase (AspAT) and Pyruvate (B1213749) Decarboxylase (PDC) to overcome product inhibition
To circumvent this issue, a coupled enzyme system has been developed. This system links the primary BCAT reaction with two additional enzymes: Aspartate Aminotransferase (AspAT) and Pyruvate Decarboxylase (PDC). jmb.or.krjmb.or.kr
Aspartate Aminotransferase (AspAT) converts the inhibitory by-product, 2-ketoglutarate, back to L-glutamate by utilizing L-aspartate as an amino donor. This simultaneously removes the inhibitor and regenerates the amino donor for the primary reaction.
Pyruvate Decarboxylase (PDC) then acts on the pyruvate formed from the AspAT reaction, converting it to acetaldehyde (B116499) and carbon dioxide. This step pulls the equilibrium of the AspAT reaction forward, further enhancing the removal of 2-ketoglutarate.
This coupled approach has been shown to significantly improve the yield of L-tert-leucine. In one study, the BCAT/AspAT/PDC coupling reaction yielded 89.2 mM of L-tert-leucine from 100 mM of trimethylpyruvate, a 3.5-fold higher yield than the single BCAT reaction alone. jmb.or.kr
| Reaction System | Substrate (Trimethylpyruvate) | Product (L-tert-leucine) | Yield Increase (vs. BCAT only) |
| BCAT only | 100 mM | 25.4 mM | 1.0x |
| BCAT + AspAT | 100 mM | 62.5 mM | ~2.5x |
| BCAT + AspAT + PDC | 100 mM | 89.2 mM | ~3.5x |
| Data derived from a study on L-tert-leucine synthesis. jmb.or.kr |
Whole-Cell Biocatalysis using Recombinant E. coli
To improve process efficiency and reduce costs associated with enzyme purification, whole-cell biocatalysis using genetically engineered microorganisms is a widely adopted strategy. tandfonline.com Recombinant Escherichia coli is frequently used as a host for overexpressing the necessary enzymes for this compound synthesis. mdpi.comnih.govresearchgate.net This approach confines the entire catalytic cascade within the cell, simplifying the reaction setup and facilitating catalyst recovery. nih.gov
Whole-cell systems can be designed to co-express multiple enzymes, such as a primary synthesis enzyme (e.g., a dehydrogenase or transaminase) and a cofactor-regenerating enzyme, creating an efficient cellular factory. nih.govnih.gov This strategy has been successfully applied to the production of various amino acids, achieving high product yields and space-time yields. mdpi.comresearchgate.net
The synthesis of tert-leucine via the reductive amination of trimethylpyruvate catalyzed by Leucine Dehydrogenase (LeuDH) is a prominent method. This reaction is dependent on the cofactor NADH (Nicotinamide adenine (B156593) dinucleotide). nih.govnih.gov Given the high cost of NADH, an in situ cofactor regeneration system is essential for an economically viable process. mdpi.com
This is typically achieved by co-expressing the LeuDH with a secondary dehydrogenase in a whole-cell biocatalyst. nih.govnih.gov Two commonly used enzymes for this purpose are:
Glucose Dehydrogenase (GDH): This enzyme oxidizes glucose to gluconolactone, concurrently reducing NAD⁺ to NADH. The high availability and low cost of glucose make this an attractive option. mdpi.comnih.gov
Formate Dehydrogenase (FDH): This enzyme oxidizes formate to carbon dioxide while reducing NAD⁺ to NADH. A key advantage of this system is that the gaseous CO₂ by-product can easily be removed from the reaction, which helps to drive the reaction equilibrium towards product formation. nih.govnih.gov
The co-expression of these enzyme pairs in E. coli has led to highly efficient systems for producing L-tert-leucine, achieving high titers and space-time yields. For example, a whole-cell biocatalyst co-expressing LeuDH and GDH achieved a space-time yield of 945 g L⁻¹ d⁻¹. mdpi.comresearchgate.net
In a fed-batch process, the substrate is added incrementally over the course of the reaction rather than all at once at the beginning. nih.govpharmtech.com This approach maintains a low, non-inhibitory concentration of the substrate in the reactor while continuously supplying the catalyst with the necessary starting material. This strategy has been successfully used to increase the production of tert-leucine significantly.
In one study, a fed-batch strategy allowed for the transformation of up to 0.8 M of trimethylpyruvate into L-tert-leucine, achieving a final concentration of 65.6 g/L. nih.gov Another study using a whole-cell biocatalyst with a LeuDH-GDH system reached a concentration of 273 mM (35.8 g/L) L-tert-leucine with a 96.1% yield using a fed-batch approach. mdpi.comresearchgate.net
| Strategy | Substrate (TMP) Concentration | Product (L-tert-leucine) Titer | Reference |
| Fed-Batch | 0.8 M | 65.6 g/L | nih.gov |
| Fed-Batch | N/A | 35.8 g/L (273 mM) | mdpi.com |
| Data from studies on L-tert-leucine synthesis using fed-batch strategies. |
Transaminase-Catalyzed Synthesis
The most direct enzymatic route for the asymmetric synthesis of this compound is the use of a D-amino acid transaminase (DAAT), also known as D-alanine aminotransferase (EC 2.6.1.21). wikipedia.orgnih.gov These enzymes are strictly specific for D-amino acids and their corresponding keto analogs. mdpi.com
The reaction involves the transfer of an amino group from a donor, typically a common D-amino acid like D-alanine or D-glutamate, to the keto acid precursor of this compound (trimethylpyruvate). mdpi.comwikipedia.org The reaction produces this compound and the corresponding keto acid of the amino donor (e.g., pyruvate from D-alanine).
Bioconversion of D,L-tert-Leucine Nitrile
A promising biocatalytic approach for the production of this compound involves the bioconversion of D,L-tert-leucine nitrile. This method utilizes a nitrile-transforming enzyme system to achieve high enantioselectivity. openalex.org
The bioconversion of racemic tert-leucine-nitrile into this compound can be achieved using a combination of nitrile hydratase and a D-selective amidase. openalex.org Bacterial strains such as Rhodococcus erythropolis are known producers of nitrile hydratase, an enzyme that catalyzes the hydration of nitriles to their corresponding amides. nih.govudelar.edu.uyresearchgate.net This enzyme is a metalloenzyme, typically containing either a non-heme iron(III) or a non-corrinoid cobalt(III) at its active site, and is composed of α and β subunits. nih.govresearchgate.net The subsequent step in this cascade is the stereoselective hydrolysis of the resulting amide, which can be accomplished by an amidase, yielding the desired D-amino acid. openalex.orgnih.gov The nitrile hydratase from Rhodococcus erythropolis has been characterized and utilized for various biotransformations. nih.govresearchgate.net
| Property | Characteristic | Reference |
|---|---|---|
| Enzyme Type | Cobalt-type metalloenzyme | nih.govresearchgate.net |
| Subunit Composition | Two subunits (α and β) | nih.govresearchgate.net |
| Native Enzyme Molecular Weight | Approximately 65 kDa | nih.govresearchgate.net |
| Half-life at 25 °C | 25 hours | nih.govresearchgate.net |
Chemical Synthetic Routes
Traditional chemical methods have also been employed for the synthesis of tert-leucine, although they come with a set of inherent limitations.
Various chemical strategies have been developed for the synthesis of non-proteinogenic amino acids like tert-leucine. encyclopedia.pubgoogle.com These methods often involve multi-step processes to construct the desired carbon skeleton and introduce the amino and carboxyl functional groups. thieme-connect.com
| Methodology | Advantages | Limitations | Reference |
|---|---|---|---|
| Enzymatic Synthesis | High enantioselectivity, mild reaction conditions | Low equilibrium constant, product inhibition | mdpi.com |
| Bioconversion of Nitrile | High selectivity for D-enantiomer, potential for whole-cell biocatalysis | Requires specific enzyme systems (nitrile hydratase/amidase) | openalex.org |
| Traditional Chemical Synthesis | Established routes | Harsh conditions, multiple steps, low yields, produces racemic mixtures | encyclopedia.publibretexts.orglibretexts.orgnih.gov |
Traditional Chemical Synthesis Methods
Recrystallization for Enantiomer Separation
The separation of enantiomers from a racemic mixture of DL-tert-leucine can be achieved through crystallization techniques involving the formation of diastereomeric salts. This process utilizes a chiral resolving agent, such as an optically active tartaric acid derivative, which reacts with the racemic amino acid. For instance, (DL)-tert-leucine can be dissolved in a polar solvent and treated with dibenzoyl-d-tartaric acid. google.com This reaction creates a pair of diastereomeric salts with different physical properties, notably solubility.
Due to these differences in solubility, one of the diastereomeric salts will preferentially crystallize out of the solution. This salt can then be isolated by filtration. google.com Following separation, the diastereomeric salt is hydrolyzed, typically with an acid, to break the salt bond and release the enantiomerically pure amino acid. google.com The resolving agent can then be recovered and recycled. While effective, older methods relying solely on repeated recrystallization without a resolving agent were often laborious and resulted in low yields, sometimes requiring multiple days and several recrystallization cycles. google.com
Stereoselective Amination of Chiral Enolates
The stereoselective amination of chiral enolates represents a powerful strategy for the asymmetric synthesis of α-amino acids. acs.org This method involves the reaction of a chiral enolate, which acts as a nucleophile, with an electrophilic nitrogen source. The chirality of the enolate, often derived from a chiral auxiliary, directs the approach of the aminating agent to one face of the enolate, resulting in the preferential formation of one stereoisomer of the α-amino acid derivative.
Use of Chiral Auxiliaries (e.g., Carbohydrates as Chiral Templates)
Chiral auxiliaries are extensively used to induce stereoselectivity in the synthesis of amino acids. Carbohydrates, owing to their inherent chirality and abundance, can serve as effective chiral templates. One notable application is in the diastereoselective Ugi synthesis of amino acids. nih.gov In this multicomponent reaction, an O-acylated D-arabinopyranosylamine can be used as the chiral auxiliary. The stereochemistry of the carbohydrate template guides the formation of the new chiral center, leading to the synthesis of (S)-amino acids. nih.gov
Asymmetric Synthesis using Oxazolidine-Containing Ligands
Asymmetric synthesis methodologies often employ chiral ligands to control the stereochemical outcome of a reaction. Ligands containing an oxazolidine (B1195125) ring, derived from amino acids like tert-leucine, have been developed for this purpose. For example, tert-leucine-derived oxazolines can be used to synthesize palladacycles, which are organometallic complexes of palladium. researchgate.net These chiral palladacycle complexes can then act as catalysts in asymmetric reactions, facilitating the transfer of chirality to the product molecule. The bulky tert-butyl group of the leucine derivative plays a crucial role in creating a specific chiral environment around the metal center, influencing the diastereoselectivity of the catalytic process. researchgate.net
Comparative Analysis of Production Methods
The choice of a production method for this compound depends on factors such as cost, desired purity, scalability, and environmental impact. While chemical methods are established, biocatalytic routes are gaining prominence due to their distinct advantages.
Interactive Table 1: Comparison of this compound Production Methodologies
| Feature | Recrystallization/Resolution | Asymmetric Synthesis (Chiral Auxiliaries/Ligands) | Biocatalysis (Enzymatic) |
| Principle | Separation of diastereomeric salts based on solubility. google.com | Stereochemical control via chiral molecules (auxiliaries, ligands). nih.govresearchgate.net | Enzyme-catalyzed reaction on a prochiral substrate or resolution of a racemate. researchgate.netnih.gov |
| Stereoselectivity | High, dependent on the efficiency of salt separation. | Generally high, determined by the chosen auxiliary or ligand. | Excellent, often >99% enantiomeric excess (e.e.). researchgate.netfrontiersin.org |
| Reagents | Racemic mixture, chiral resolving agent (e.g., tartaric acid derivatives). google.com | Complex starting materials, chiral auxiliaries, metal catalysts. nih.govresearchgate.net | Substrate (e.g., trimethylpyruvic acid), enzyme (e.g., dehydrogenase), cofactors. nih.govchemicalbook.com |
| Conditions | Multiple steps of dissolution and crystallization. | Often requires anhydrous conditions, inert atmospheres, and specific temperatures. | Mild conditions (room temperature, atmospheric pressure, aqueous media). nih.govresearchgate.net |
| Byproducts | Unwanted enantiomer and resolving agent to be recycled. | Chiral auxiliary to be cleaved and recovered; catalyst residues. | Co-products from cofactor regeneration (e.g., CO2), which can be non-polluting. nih.gov |
Advantages of Biocatalysis (e.g., Green Production, High Optical Purity, Single-Step at Room Temperature)
Biocatalytic methods for producing this compound offer significant advantages over traditional chemical synthesis. nih.gov
Green Production : Enzymatic reactions are considered environmentally friendly. They are conducted in aqueous solutions under mild conditions (neutral pH, room temperature, and atmospheric pressure), avoiding the use of harsh chemicals, toxic solvents, and extreme temperatures or pressures. nih.govresearchgate.net
High Optical Purity : Enzymes exhibit remarkable stereoselectivity. Biocatalytic methods, such as the reductive amination of trimethylpyruvic acid using leucine dehydrogenase, consistently produce D- or L-tert-leucine with very high optical purity, often achieving an enantiomeric excess (e.e.) greater than 99%. researchgate.netfrontiersin.org
Single-Step at Room Temperature : Many biocatalytic processes can synthesize the target molecule in a single step from the starting substrate. scispace.com For example, whole-cell biocatalysts can be engineered to co-express the primary synthesis enzyme and the enzymes needed for cofactor regeneration, simplifying the process into a one-pot reaction that runs efficiently at room temperature. frontiersin.orgnih.gov
Challenges in Scaling Up Biocatalytic Processes
Despite the clear advantages, scaling up biocatalytic processes from the laboratory to an industrial level presents several challenges.
Substrate Inhibition : High concentrations of the substrate can sometimes inhibit or even deactivate the enzyme, limiting the productivity of the reaction. researchgate.net This requires strategies like fed-batch processing to maintain an optimal substrate concentration, which can add complexity to the manufacturing process. nih.gov
Cofactor Regeneration : Many enzymes, particularly dehydrogenases used in amino acid synthesis, require expensive cofactors like NADH. researchgate.net The high cost of these cofactors makes their use in stoichiometric amounts economically unfeasible. Therefore, an efficient cofactor regeneration system must be integrated into the process, which adds another layer of complexity and cost. nih.gov
Enzyme Stability and Production : The operational stability of enzymes can be a concern, as they can be sensitive to denaturation under industrial conditions. mdpi.com Furthermore, the cost and efficiency of producing and purifying the required enzymes in large quantities can be a significant hurdle. nih.gov Predicting how an enzyme will perform when scaling up from a small lab reactor to a large industrial fermenter is also a considerable challenge. mdpi.com
Interactive Table 2: Summary of Biocatalysis for this compound Production
| Advantages | Challenges |
| High Selectivity : Achieves excellent enantiomeric excess (>99%). researchgate.netfrontiersin.org | Substrate/Product Inhibition : High concentrations can reduce enzyme activity. researchgate.net |
| Mild Conditions : Operates at ambient temperature and pressure in aqueous media. researchgate.net | Cofactor Cost : Requires expensive cofactors (e.g., NADH) and regeneration systems. nih.gov |
| Environmentally Friendly : Reduces use of hazardous solvents and production of toxic waste. nih.govnih.gov | Enzyme Stability : Enzymes can be fragile and may deactivate under process conditions. mdpi.com |
| Process Simplification : Can combine multiple steps into a single "one-pot" reaction. frontiersin.org | Scale-Up Complexity : Difficult to predict performance and maintain efficiency at industrial scale. mdpi.comnih.gov |
Applications of D Tert Leucine in Advanced Chemical Synthesis
Chiral Auxiliaries and Ligands in Asymmetric Catalysis
D-tert-Leucine serves as a foundational chiral scaffold for constructing a diverse range of ligands and auxiliaries that are pivotal in asymmetric catalysis. The tert-butyl group provides significant steric hindrance, which is critical for inducing high levels of stereoselectivity in catalytic processes.
The synthesis of chiral ligands from this compound is a well-established strategy in asymmetric catalysis. These ligands often feature nitrogen-containing heterocycles, such as oxazolines, or phosphorus-containing moieties, such as phosphines, appended to the tert-leucine framework.
Oxazoline-containing ligands derived from this compound, particularly those featuring the tert-butyl group at the C-5 position, are widely employed in various metal-catalyzed asymmetric transformations. These ligands are typically synthesized from tert-leucinol, the corresponding amino alcohol, through condensation reactions with carboxylic acid derivatives or nitriles sigmaaldrich.comorgsyn.org. The tert-butyl group on the oxazoline (B21484) ring plays a crucial role in defining the chiral environment around the metal center, thereby influencing the enantioselectivity of the catalyzed reaction nih.govd-nb.info. For instance, tert-butyloxazolines have been utilized in directed lithiation reactions to create inherently chiral calixarenes d-nb.info. While tert-leucine-derived oxazolines can be expensive, their efficacy in achieving high selectivities has driven their use, although cost-effective alternatives from other amino acids like valine have also been developed orgsyn.orgacs.orgresearchgate.netacs.org. This compound has also been employed as a chiral directing group in palladium-catalyzed C(sp³)–H functionalization reactions rsc.org.
Phosphinooxazoline (PHOX) ligands represent a highly successful class of P,N-bidentate ligands that have found extensive application in transition metal catalysis. This compound is a key precursor for synthesizing many of the most effective PHOX ligands, most notably the tert-butyl-substituted variants, such as (S)-tert-butylPHOX (t-BuPHOX) sigmaaldrich.comacs.orgnih.gov. The synthesis of these ligands typically involves coupling a tert-leucine-derived oxazoline with a phosphine (B1218219) moiety nih.gov. The steric bulk of the tert-butyl group in these PHOX ligands is critical for achieving high enantioselectivities and reaction rates in various catalytic processes, including palladium-catalyzed allylic alkylations acs.orgnih.govnih.gov. While the high cost of tert-leucine can be a limiting factor for large-scale applications, ongoing research has focused on developing efficient synthetic routes and cost-effective alternatives nih.govbeilstein-journals.org.
Catalysts incorporating ligands derived from this compound have demonstrated remarkable efficacy in a range of enantioselective transformations, enabling the synthesis of complex chiral molecules with high precision.
This compound-derived ligands are frequently employed in various asymmetric alkylation reactions, facilitating the formation of new carbon-carbon bonds with high stereocontrol.
Friedel-Crafts Alkylation: Zinc complexes of bis(oxazoline) ligands synthesized from tert-leucine have been successfully utilized in the Friedel-Crafts alkylation of electron-rich aromatic systems like indole (B1671886) and 2-methoxyfuran (B1219529) with nitroalkenes. These reactions have afforded the desired alkylated products with enantioselectivities up to 95% acs.orgresearchgate.net.
Allylic Alkylation: Palladium-catalyzed allylic alkylation reactions are a prominent area where this compound-derived PHOX ligands excel. For example, t-BuPHOX ligands derived from tert-leucine have been used to catalyze the enantioselective allylic alkylation of various substrates, achieving excellent enantiomeric excesses (ee) of up to 96% and high yields acs.orgnih.govnih.gov.
C-H Functionalization/Alkylation: this compound has been employed as a chiral transient directing group (cTDG) in palladium-catalyzed enantioselective C(sp³)–H functionalization of aldehydes rsc.orgchinesechemsoc.org. Furthermore, ruthenium-catalyzed enantioselective intermolecular C–H alkylation has been achieved using tert-leucine as part of a cTDG strategy, leading to the formation of chiral products with high enantiocontrol chinesechemsoc.org.
Conjugate Addition: this compound-derived squaramide catalysts have been reported to mediate the enantioselective conjugate addition of α-nitrocarboxylates to enones, leading to the synthesis of quaternary α-amino acids with high enantioselectivity acs.org.
Table 1: Representative Asymmetric Alkylation Reactions Catalyzed by this compound Derivatives
| Reaction Type | Ligand/Catalyst Derived from this compound | Substrate Example(s) | Metal Catalyst | Typical Enantioselectivity (ee) | Typical Yield | Reference(s) |
| Friedel-Crafts Alkylation | Bis(oxazoline) ligands | Indole, 2-methoxyfuran | Zn | Up to 95% | Good | acs.orgresearchgate.net |
| Allylic Alkylation | t-BuPHOX ligands | Allyl enol acetates, allyl enol carbonates | Pd | Up to 96% | High | acs.orgnih.govnih.gov |
| C(sp³)–H Functionalization | This compound (as cTDG) | ortho-Alkylbenzaldehydes | Pd(II) | Up to 96% | Good | rsc.org |
| C–H Alkylation | This compound (as cTDG) | Various aldehydes | Ru(II) | Up to 98% | Good | chinesechemsoc.org |
| Conjugate Addition (to enones) | Squaramide catalysts | α-Nitrocarboxylates, enones | (Not specified) | High | Good | acs.org |
This compound derivatives have proven effective in catalyzing the asymmetric rearrangement of prochiral N-aryl trifluoroacetimidates to allylic amides. Specifically, cobalt oxazoline palladacycle complexes, synthesized using L-tert-Leucine, have been employed as catalysts for this transformation chemicalbook.comchemdad.comuci.edu. These catalytic systems facilitate the rearrangement with high enantioselectivities, yielding valuable chiral allylic amides chemicalbook.comchemdad.com. The steric influence of the tert-butyl group on the this compound derived ligand is crucial for achieving the observed stereocontrol in this rearrangement process chemicalbook.comchemdad.com.
Table 2: Asymmetric Rearrangement of N-Aryl Trifluoroacetimidates Using this compound Derived Catalysts
| Reaction Type | Catalyst Derived from this compound | Substrate Example(s) | Typical Enantioselectivity (ee) | Typical Yield | Reference(s) |
| Rearrangement of N-Aryl Trifluoroacetimidates | Cobalt oxazoline palladacycles | Prochiral N-aryl trifluoroacetimidates | High | High | chemicalbook.comchemdad.comuci.edu |
Compound List
this compound
(+)-N-Formyl-D-tert-leucine
L-tert-Leucine
(S)-tert-butylPHOX
(S)-t-leucinol
(S)-t-leucine
(R)-t-leucine
(S)-valine
(R)-valine
tert-leucine-derived oxazoline ligands
tert-leucine-derived bis(oxazoline) ligands
tert-leucine-derived PHOX ligands
tert-leucine-derived cobalt oxazoline palladacycles
tert-leucine-derived squaramide catalysts
tert-butyloxazoline
N-Aryl Trifluoroacetimidates
allylic amides
nitroalkenes
indole
2-methoxyfuran
(S)-(p-CF3)3-t-BuPHOX
(R)-5,5-dimethyl-(p-CF3)3-i-PrPHOX
Enantioselective Transformations Mediated by this compound-Derived Catalysts
Stereoselective Aldol (B89426) Reactions
This compound has demonstrated efficacy as an organocatalyst in stereoselective aldol reactions. For instance, L-tert-Leucine has been employed as an effective organocatalyst for the asymmetric aldol reaction of chloroacetone (B47974) with 4-nitrobenzaldehyde. This process achieved the stereoselective synthesis of vic-halohydrins, specifically α-chloro-β-hydroxy ketones, with excellent regioselectivity (>99%) and high syn selectivity (syn/anti ratio of 16:1) and enantioselectivity (up to 95% ee) thieme-connect.com. In other studies, L-tert-leucine has been utilized as a catalyst in microfluidic systems for the aldol condensation of p-nitrobenzaldehyde with cyclohexanone (B45756), yielding the product with high yield and diastereoselectivity (anti/syn = 28:1) and 98% enantiomeric excess researchgate.net. These applications highlight this compound's capability to induce significant stereocontrol in carbon-carbon bond formation reactions.
Impact of Steric Hindrance on Catalyst Performance and Selectivity
The pronounced steric bulk of the tert-butyl group in this compound plays a critical role in modulating the performance and selectivity of catalysts. When incorporated into chiral ligands or used as an organocatalyst, this steric hindrance creates a specific chiral environment that can dictate the stereochemical outcome of a reaction. For example, in the context of organocatalysts derived from 1,1′-Bi-2-naphthol and amino acids, catalysts incorporating tert-leucine demonstrated improved performance compared to those with smaller amino acid residues like isopropyl, suggesting that the larger tert-butyl group contributes to enhanced catalytic efficiency and selectivity researchtrends.net. Similarly, in hydroformylation reactions, a ligand derived from L-tert-leucine exhibited high levels of regio- and diastereoselectivity, outperforming ligands with smaller substituents, underscoring the impact of its steric profile on catalytic outcomes acs.org.
Building Blocks in Peptide Chemistry and Peptidomimetics
This compound is recognized for its utility as a building block in the synthesis of peptides and peptidomimetics, contributing unique properties to the resulting molecules psu.edunih.govarchivemarketresearch.comchem960.com. Its incorporation can significantly influence the structural and functional characteristics of peptides.
Incorporation into Peptides for Conformational Control
The sterically demanding and lipophilic nature of this compound makes it an effective tool for controlling peptide conformation. When incorporated into peptide chains, its bulky side chain can influence backbone folding, often favoring extended or semi-extended conformations. However, it can also be accommodated within folded structures if other residues promote helicity nih.gov. This ability to dictate specific spatial arrangements is crucial for designing peptides with tailored structural properties for applications in catalysis or as therapeutic agents.
Synthesis of Bioactive Peptides and Peptide Conjugates
This compound serves as a valuable synthon in the synthesis of various bioactive peptides and peptide conjugates psu.eduacs.orgnih.govresearchgate.net. Its unique structural attributes can be leveraged to create peptidomimetics with modified properties, such as enhanced metabolic stability, improved bioavailability, and altered receptor selectivity. For example, this compound derivatives have been explored in the synthesis of novel peptide materials and in the creation of peptide-drug conjugates, aiming to improve the therapeutic efficacy of bioactive molecules acs.orgnih.gov.
Role in Stereoselective Reactions beyond Catalysis
Beyond its direct use as an organocatalyst, this compound and its derivatives play roles in other stereoselective transformations. For instance, optically active tert-leucine tert-butyl ester has been used to prepare chiral α,β-unsaturated aldimines, which, upon 1,4-addition of Grignard reagents, afford optically active β-substituted aldehydes with high enantiomeric excess (91-98%) jst.go.jp. This approach allows for the recovery of optically active tert-leucine tert-butyl ester without racemization, enabling its reuse. Additionally, this compound derived catalysts, such as Rh₂(S-PTTL)₄, have shown effectiveness in enantioselective C(sp³)–H arylation reactions, enabling the synthesis of a diverse range of bulky side-chain amino acids and peptides with high enantiocontrol rsc.org.
Asymmetric Synthesis of β-Substituted Aldehydes
A significant application of this compound lies in its use for the stereoselective synthesis of β-substituted aldehydes. A well-established methodology involves the preparation of chiral α,β-unsaturated aldimines derived from α,β-unsaturated aldehydes and optically active tert-leucine tert-butyl ester acs.orgresearchgate.netjst.go.jp. These chiral imines serve as electrophilic partners in conjugate addition reactions.
Table 1: Asymmetric Synthesis of β-Substituted Aldehydes via this compound Derived Aldimines
| α,β-Unsaturated Aldehyde | tert-Leucine Derivative | Grignard Reagent | Resulting β-Substituted Aldehyde | Yield | Enantiomeric Excess (ee) | Reference |
| Crotonaldehyde | tert-Leucine tert-butyl ester | Methylmagnesium bromide | 2-Methylbutanal | High | 91-98% | acs.orgresearchgate.netjst.go.jp |
| Acrolein | tert-Leucine tert-butyl ester | Ethylmagnesium bromide | 2-Ethylpropanal | High | 91-98% | acs.orgresearchgate.netjst.go.jp |
| Crotonaldehyde | tert-Leucine tert-butyl ester | Phenylmagnesium bromide | 2-Phenylbutanal | High | 91-98% | acs.orgresearchgate.netjst.go.jp |
Diastereoselective Conjugate Additions
This compound and its derivatives are extensively utilized as chiral auxiliaries and components in catalysts to achieve high diastereoselectivity in conjugate addition reactions. These reactions are fundamental for constructing carbon-carbon bonds and introducing new stereocenters in a controlled manner.
One approach involves the use of tert-leucine-derived amides as chiral auxiliaries in copper-catalyzed Michael additions of chiral enamines to electron-deficient alkenes. This strategy has been employed to synthesize chiral cyclohexanone derivatives with high stereoselectivity thieme-connect.com. The auxiliary is often cleaved under the reaction conditions, simplifying the work-up procedure.
Furthermore, tert-leucine-based chiral auxiliaries, such as N-enoyl oxazolidinones, have demonstrated efficacy in diastereoselective conjugate additions with lithium amide reagents. These reactions provide access to valuable β-amino acid derivatives researchgate.net. Similarly, tert-leucine-derived amine-thiourea catalysts have been developed to promote asymmetric vinylogous conjugate additions, showcasing the versatility of this compound in catalytic asymmetric synthesis kaust.edu.sa.
The utility of this compound in diastereoselective conjugate additions is also evident in the synthesis of β-amino acids. For instance, the conjugate addition of the potassium salt of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates, followed by cleavage of the oxazolidinone moiety, has successfully yielded (S)-β-leucine with high diastereomeric excesses (over 90% de) researchgate.netarkat-usa.org.
Table 2: Diastereoselective Conjugate Additions Utilizing this compound Derived Auxiliaries/Catalysts
| Substrate (Electrophile) | Chiral Auxiliary/Catalyst (this compound Derived) | Nucleophile/Reagent | Product Type | Diastereoselectivity (de) | Reference |
| Dialkyl alkylidenemalonates | (R)-4-phenyl-2-oxazolidinone | Potassium salt | β-amino acid precursors | >90% | researchgate.netarkat-usa.org |
| α,β-Unsaturated alkenes | tert-Leucine-derived amides | Chiral enamines | Cyclohexanone derivatives | High | thieme-connect.com |
| α,β-Unsaturated esters | Lithium amides derived from tert-Leucine | Organometallic | β-amino acid derivatives | High | researchgate.netorgsyn.org |
| α,β-Unsaturated carbonyl compounds | tert-Leucine-derived amine-thiourea | Vinylogous addition | Functionalized compounds | High | kaust.edu.sa |
| α,β-Unsaturated aldimines | tert-Leucine tert-butyl ester | Grignard reagents | β-substituted aldehydes | 91-98% ee | acs.orgresearchgate.netjst.go.jp |
Enzymology and Biochemical Aspects of D Tert Leucine
Enzymes Involved in D-tert-Leucine Metabolism
The metabolic fate and enzymatic transformations of this compound are primarily understood through studies focusing on enzymes that interact with it, either as a substrate, product, or inhibitor.
D-Amino acid oxidases (DAAO) are flavoenzymes that catalyze the oxidative deamination of D-amino acids, producing the corresponding α-keto acids, ammonia, and hydrogen peroxide frontiersin.org. While DAOs are known for their broad substrate specificity towards various D-amino acids, specific kinetic investigations of native DAAOs acting on this compound are not extensively detailed in the available literature. However, the general enzymatic class is recognized for its potential in processing D-amino acids, including the kinetic resolution of racemic mixtures researchgate.netnih.govgoogle.com.
Amino acid racemases are enzymes responsible for interconverting L-amino acids and their D-enantiomers. Studies investigating the substrate specificity of certain amino acid racemases have indicated a lack of activity towards tert-Leucine. For instance, a purified racemase from Lactobacillus otakiensis was found to have no activity toward the l- and d-forms of tert-Leucine nih.govasm.org. This suggests that tert-Leucine is not a typical substrate for many known amino acid racemases involved in the interconversion of common amino acids.
Transaminases, particularly ω-transaminases, play a role in amino acid metabolism by transferring amino groups. Research into the substrate specificity of engineered ω-transaminases has shown that variants designed for bulky side chains exhibited nondetectable activities for α-amino acids with branched-chain substituents, including L-tert-Leucine asm.org. This indicates that, at least for the enzymes studied, tert-Leucine is not a preferred substrate for transamination reactions, or it may require highly specialized transaminases for such transformations.
Leucine (B10760876) dehydrogenase (LeuDH) is a key enzyme in the metabolism of leucine and its analogues. LeuDH primarily catalyzes the oxidative deamination of L-amino acids, such as L-leucine and L-tert-Leucine, in the presence of NAD+. This reaction yields the corresponding α-keto acid, ammonia, and NADH acs.orgsigmaaldrich.com. Importantly, LeuDH is also employed in the reductive amination of α-keto acids, such as trimethylpyruvic acid (TMP), to synthesize L-amino acids, including L-tert-Leucine mdpi.comfrontiersin.orgfrontiersin.org.
A significant application of LeuDH in the context of this compound is its use in the oxidative resolution of racemic DL-tert-leucine. In this process, LeuDH selectively oxidizes L-tert-leucine, leaving this compound as the unreacted enantiomer, often coupled with an efficient NAD+ regeneration system to drive the reaction to completion researchgate.netacs.orgacs.orgresearchgate.netnih.govfrontiersin.org. It is important to note that a D-specific leucine dehydrogenase is not widely known, meaning that typical LeuDH enzymes act on the L-enantiomer.
Substrate Specificity and Kinetic Parameters of Relevant Enzymes
Understanding the substrate specificity and kinetic parameters of enzymes interacting with this compound provides insight into its biochemical behavior.
Leucine Dehydrogenase (LeuDH): Kinetic studies have been conducted on LeuDH with various substrates and analogues. For instance, LeuDH from Bacillus cereus exhibits Michaelis-Menten constants (Km) for its natural substrate L-leucine of 1.0 mM, and for its cofactor NAD+ of 0.39 mM sigmaaldrich.com. Kinetic parameters for other related substrates have also been determined, showing varying affinities:
L-Valine: Relative Activity 74%, Km 1.7 mM
L-Isoleucine: Relative Activity 58%, Km 1.8 mM
L-Norleucine: Relative Activity 10%, Km 6.3 mM sigmaaldrich.com
D-enantiomers of amino acids, including this compound, can act as inhibitors for LeuDH. Specifically, this compound has been shown to inhibit the oxidation of L-tert-Leucine by LeuDH in a noncompetitive manner, with a dissociation constant (Ki) of 89.4 mM acs.org. This inhibitory effect highlights the enzyme's specificity for the L-configuration. While most studies focus on LeuDH's activity towards L-tert-Leucine or its precursor TMP, the relative activity of certain LeuDHs towards L-tert-Leucine in oxidative deamination reactions is noted to be low, which is advantageous for processes aiming to isolate this compound frontiersin.org.
D-Amino Acid Oxidases (DAO): While DAOs broadly accept D-amino acids, specific kinetic data for this compound with characterized DAOs are limited. Studies have focused on engineering DAOs to improve their activity towards unnatural substrates like D-phosphinothricin, demonstrating significant enhancements in substrate binding affinity and turnover numbers nih.gov.
Racemases: As mentioned, studies have explicitly reported no observed activity of tested racemases towards tert-Leucine, indicating a lack of substrate acceptance for these enzymes nih.gov.
Transaminases: Investigations into the activity of certain transaminases have revealed nondetectable levels of activity when L-tert-Leucine was used as a substrate asm.org. This suggests a limited role for these specific transaminases in the metabolism or transformation of tert-Leucine.
Advanced Analytical and Characterization Techniques for D Tert Leucine
Chromatographic Methods for Enantiomeric Purity Determination
Chromatography is a fundamental technique for separating and quantifying the enantiomers of chiral molecules like D-tert-leucine. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are the most prominently used methods. frontiersin.orggoogle.comsigmaaldrich.comresearchgate.net
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for the analysis of this compound, offering various strategies to achieve enantiomeric separation and quantification. frontiersin.orggoogle.comsigmaaldrich.comresearchgate.netshimadzu.com
Chiral-Phase HPLC is a direct method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers of tert-leucine, leading to different retention times and allowing for their separation and quantification. The enantiomeric excess (ee), a measure of chiral purity, can be accurately determined from the peak areas of the two enantiomers. sigmaaldrich.com For instance, the enantiomers of N-carbobenzoxy-tert-leucine have been successfully resolved using a cellulose-based phase, Chiralcel OD. nih.gov Another example involves the use of a Pirkle-type chiral column with a stationary phase made of (S)-tert-leucine and (S)-1-(α-naphthyl)ethylamine to achieve baseline separation of canadine (B1168894) enantiomers. researchgate.net
A study reported the determination of the enantiomeric purity of isolated L-tert-leucine and this compound as their benzyloxycarbonyl derivatives using a Chiralpak AS-H column. google.com The mobile phase consisted of n-hexane, isopropanol (B130326) (IPA), and trifluoroacetic acid (TFA) in a 50:50:0.1 ratio, with a flow rate of 0.5 mL/min. google.com Detection was carried out at 254 nm. google.com
Table 1: HPLC Conditions for Enantiomeric Purity of this compound Derivatives
| Parameter | Condition |
| Column | Chiralpak AS-H (250 x 4.6 mm, 5µm) |
| Mobile Phase | n-hexane:IPA:TFA (50:50:0.1) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 27°C |
| Detector | UV at 254 nm |
This table summarizes the HPLC conditions used for the determination of enantiomeric purity of benzyloxycarbonyl-derivatized this compound. google.com
In certain applications, such as monitoring enzymatic reactions, a direct and rapid HPLC method without the need for derivatization is advantageous. A method for the direct determination of L-tert-leucine in an enzyme catalytic reaction system has been developed. scientific.net This method employed a Kromasil 700-5C18 column with a mobile phase of 0.25% (NH4)H2PO4 and methanol (B129727) (100:5 v/v) at a flow rate of 0.8 mL/min, with detection at 205 nm. scientific.net This approach offers a simple, stable, and accurate way to monitor the progress of enzymatic synthesis of L-tert-leucine. scientific.net
Pre-column derivatization is a widely used strategy to enhance the chromatographic properties and detectability of amino acids, including this compound. This involves reacting the amino acid with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral HPLC column. frontiersin.orggoogle.com
Several derivatizing reagents are available, each with its own advantages. Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, generally provides high enantioselectivity. nih.gov Other common reagents include 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE), and o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC). nih.gov The choice of derivatizing agent can be critical; for instance, while FDAA shows high enantioselectivity for many amino acids, S-NIFE is superior for separating β-methoxytyrosine stereoisomers. nih.gov
A study on the production of L-tert-leucine utilized GITC as a derivatization reagent. frontiersin.org The derivatized this compound standard exhibited a distinct peak at approximately 15.52 minutes. frontiersin.org The analysis was performed on a Thermo Hypersil BDS C18 column with a mobile phase of methanol and phosphate (B84403) buffer (58:42 v/v) at a flow rate of 0.6 mL/min and detection at 254 nm. frontiersin.org
Table 2: HPLC Conditions for GITC-Derivatized this compound
| Parameter | Condition |
| Derivatization Reagent | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose isothiocyanate (GITC) |
| Column | Thermo Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Phosphate buffer (58:42) |
| Flow Rate | 0.6 mL/min |
| Detection Wavelength | 254 nm |
This table outlines the HPLC conditions for the analysis of this compound after pre-column derivatization with GITC. frontiersin.org
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS combines the high separation efficiency of UPLC with the sensitive and selective detection capabilities of mass spectrometry. This powerful technique is increasingly used for the analysis of complex biological samples and for achieving rapid and high-resolution separations. frontiersin.orgnih.govacs.org UPLC utilizes columns with smaller particle sizes (sub-2 µm), which allows for higher flow rates and pressures, resulting in faster analysis times and improved resolution compared to conventional HPLC. nih.govresearchgate.net
In the context of this compound analysis, UPLC-MS can provide both quantitative data and structural confirmation. For example, in a study on L-tert-leucine production, UPLC-MS was used to analyze the reaction mixture. The mass-to-charge ratio (m/z) of the substance was found to be 129.06, confirming the presence of tert-leucine. frontiersin.org The combination of UPLC's resolving power with the mass accuracy of the MS detector makes it an invaluable tool for metabolic profiling and the analysis of chiral compounds in complex matrices. acs.orgnih.gov
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, CD)
Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules like this compound. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are particularly important for confirming the chemical structure and stereochemistry. sigmaaldrich.comnih.govjchps.com
Circular Dichroism (CD) Spectroscopy is a chiroptical technique that is highly sensitive to the stereochemistry of a molecule. researchgate.net It measures the differential absorption of left and right circularly polarized light. uzh.ch Since enantiomers have mirror-image structures, they produce equal and opposite CD signals. This property makes CD spectroscopy an excellent tool for determining the absolute configuration of chiral molecules and for quantifying the enantiomeric composition of a mixture. researchgate.netresearchgate.net
The CD spectra of amino acids are influenced by the electronic transitions of the chromophoric groups, primarily the carboxyl and amino groups. nih.gov For leucine (B10760876), the CD spectrum typically shows characteristic bands that can be used for quantitative analysis. researchgate.net Studies have shown a linear relationship between the CD signal intensity and the concentration of L-leucine and D-leucine, allowing for their quantification in enantiomeric mixtures when combined with an achiral separation method like HPLC. researchgate.net
Micro-Liquid Chromatography for Performance Evaluation of Functionalized Materials
The unique stereochemical properties of this compound have been harnessed in the development of novel functionalized materials for advanced separation science. Specifically, its derivatives have been integral to the synthesis of polymeric monolithic columns designed for use in micro-liquid chromatography (µ-LC). The performance of these materials is critically evaluated by their ability to separate various chemical compounds, ranging from simple achiral molecules to complex chiral structures.
Recent research has focused on the synthesis of a novel functional monomer, N-[1-(α-naphthyl)ethylaminocarbonyl]-D-tert-leucine-[2-(methacryloyloxy)ethyl] amide (NA-D-tert-Leu-MA). researchgate.netresearchgate.net This monomer serves as a building block for creating polymeric monoliths functionalized with a this compound derivative. researchgate.net These monoliths are continuous, porous polymer-based rods prepared within a capillary format (e.g., 240 mm × 100 μm i.d.), offering a high surface area for chromatographic interactions. researchgate.net The evaluation of these materials through µ-LC provides crucial data on their efficiency, stability, and selectivity as stationary phases. researchgate.netresearchgate.net
Two primary strategies have been employed to fabricate these this compound functionalized monoliths: a single-step co-polymerization approach and a multi-step post-modification approach. researchgate.netresearchgate.net
Single-Step Co-polymerization: In this method, the this compound derivative monomer (NA-D-tert-Leu-MA) is directly co-polymerized with a cross-linker like ethylene (B1197577) dimethacrylate. researchgate.netresearchgate.net The resulting monolith, poly(NA-D-tert-Leu-MA-co-ethylene dimethacrylate), is then evaluated. researchgate.net
Multi-Step Post-modification: This strategy involves first creating a base monolith containing reactive groups, such as a thiol-containing monolith. Subsequently, the NA-D-tert-Leu-MA monomer is chemically grafted onto this surface via a "thiol-ene" click reaction. researchgate.netresearchgate.net
The performance of both types of monoliths was systematically evaluated using micro-liquid chromatography, with characterization supplemented by techniques like scanning electron microscopy and energy-dispersive X-ray spectrometry to confirm their physicochemical properties. researchgate.net
Detailed Research Findings
Micro-LC analysis revealed significant differences in the separation capabilities of the monoliths prepared by the two different methods.
The monolith created via the single-step co-polymerization approach demonstrated satisfactory performance for the achiral separation of various small molecules. researchgate.netresearchgate.net As detailed in Table 1, this material proved effective in resolving mixtures of phenols and aniline (B41778) derivatives, and was also capable of separating intact proteins. researchgate.netresearchgate.net This indicates that the this compound functionalized surface provides sufficient chromatographic interaction for general-purpose separations. However, its ability to distinguish between enantiomers was found to be quite poor. researchgate.netresearchgate.net
In stark contrast, the monolith prepared using the multi-step post-modification approach exhibited significantly higher enantioselectivity . researchgate.netresearchgate.net This material was particularly effective for the separation of amino acids that were derivatized with 7-nitro-2,1,3-benzoxadiazole (NBD). researchgate.netresearchgate.net As shown in Table 2, the post-modification monolith was able to achieve baseline enantioseparation for three different NBD-derivatized amino acids: theanine, proline, and norleucine. researchgate.netresearchgate.net This superior chiral recognition capability suggests that the specific orientation and accessibility of the this compound chiral selector on the monolith surface, achieved through the post-modification "thiol-ene" reaction, is crucial for effective enantioseparation. researchgate.net
These findings underscore the versatility of this compound as a chiral selector in functionalized materials. The choice of synthesis method for the stationary phase dictates its ultimate application, whether for general achiral separations or for challenging chiral resolutions in micro-liquid chromatography.
Data Tables
Table 1: Performance Evaluation of Single-Step Co-polymerization Monolith Monolith Composition: Poly(NA-D-tert-Leu-MA-co-ethylene dimethacrylate)
| Analyte Class | Separation Performance | Enantioselectivity |
|---|---|---|
| Phenols | Satisfactory Achiral Separation researchgate.netresearchgate.net | Poor researchgate.netresearchgate.net |
| Aniline Derivatives | Satisfactory Achiral Separation researchgate.netresearchgate.net | Poor researchgate.netresearchgate.net |
Table 2: Performance Evaluation of Multi-Step Post-modification Monolith Monolith Composition: Thiol-ene click reaction with NA-D-tert-Leu-MA
| Analyte (NBD-derivatized) | Enantioseparation Performance |
|---|---|
| Theanine | Baseline Enantioseparation researchgate.netresearchgate.net |
| Proline | Baseline Enantioseparation researchgate.netresearchgate.net |
Emerging Research Directions and Future Perspectives for D Tert Leucine
Expanding Biocatalytic Toolboxes for D-tert-Leucine Synthesis
The demand for enantiomerically pure D-amino acids, including this compound, has spurred the development of efficient and sustainable biocatalytic methods. These approaches are increasingly favored over traditional chemical synthesis due to their high stereoselectivity, mild reaction conditions, and reduced environmental impact. Research is concentrated on discovering new enzymes and enhancing existing ones through protein engineering.
While nature predominantly utilizes L-amino acids, a growing number of enzymes with D-stereospecificity are being discovered, offering potential for the direct synthesis of D-amino acids. The search for these biocatalysts is a key research frontier.
D-Stereospecific Aminopeptidases: A notable discovery is a novel D-aminopeptidase from the soil bacterium Ochrobactrum anthropi. This enzyme demonstrates strict D-stereospecificity, showing activity toward peptides with a D-amino acid at the N-terminus, as well as D-amino acid amides and esters nih.gov. Such enzymes could be employed in kinetic resolution processes or for the synthesis of D-amino acid-containing peptides.
Challenges with Natural Dehydrogenases: In contrast to the abundance of L-amino acid dehydrogenases, the biotechnological application of naturally occurring D-amino acid dehydrogenases (D-AADH) has been limited, as useful native enzymes have not been readily found in natural sources frontiersin.org. This scarcity has been a major impetus for improving enzymes through protein engineering.
Other D-Stereospecific Enzymes: The broader biocatalytic toolbox for D-amino acid synthesis includes several classes of enzymes, such as D-hydantoinase, D-carbamoylase, and D-amino acid transaminase, which are often used in multi-enzymatic cascade reactions to achieve high yields and enantioselectivity nih.govnih.gov. The "hydantoinase process," for instance, is an established industrial method for producing various D-amino acids nih.gov.
To overcome the limitations of naturally available enzymes, scientists are increasingly turning to protein engineering and directed evolution to create bespoke biocatalysts with desired properties for this compound synthesis. mdpi.com This approach mimics natural selection in a laboratory setting to rapidly generate enzyme variants with enhanced activity, stability, or altered substrate specificity. rcsb.orgdtic.mil
Creation of Artificial D-Amino Acid Dehydrogenase (D-AADH): A landmark achievement has been the creation of a broad-range and highly stereoselective D-AADH through the directed evolution of meso-diaminopimelate D-dehydrogenase nih.gov. By introducing just five mutations through a combination of rational design and random mutagenesis, researchers successfully broadened the substrate range of the original enzyme to include straight-chain, branched-aliphatic, and aromatic amino acids, while preserving its high selectivity for the D-enantiomer (95% to >99% e.e.) nih.govwikipedia.org. This engineered biocatalyst is capable of producing this compound via the reductive amination of its corresponding α-keto acid, trimethylpyruvic acid nih.gov.
Thermostability and Cofactor Regeneration: Further engineering efforts have focused on creating thermostable versions of these artificial D-AADHs, which are more robust for industrial applications frontiersin.org. Efficient synthesis of D-branched-chain amino acids like D-leucine and D-valine with high yields (>99%) has been achieved using these engineered enzymes, often coupled with a second enzyme, such as glucose dehydrogenase, for the regeneration of the essential NADPH cofactor frontiersin.orgwikipedia.org.
Table 1: Examples of Natural and Engineered Enzymes in D-Amino Acid Synthesis
Integration into Novel Materials and Functional Polymers
The unique structural properties of this compound, particularly its bulky and hydrophobic tert-butyl group, make it a valuable building block for the synthesis of novel materials and functional polymers. Its incorporation into polymer chains can impart specific chemical and physical characteristics, leading to applications in chromatography and antimicrobial materials.
Functionalized Polymeric Monoliths for Chromatography
Polymeric monoliths are a class of chromatographic stationary phases characterized by a continuous, porous rod structure. chromatographyonline.commdpi.com This structure provides high permeability and allows for rapid mass transfer, making them suitable for the separation of small molecules and large biomolecules like proteins. chromatographyonline.commdpi.com The selectivity of these monoliths can be precisely tuned by incorporating functional monomers into the polymer backbone. chromatographyonline.com
Researchers have synthesized novel functional monomers derived from this compound to create specialized polymeric monoliths for micro-liquid chromatography. nih.gov In one study, the monomer N-[1-(α-naphthyl)ethylaminocarbonyl]-D-tert-leucine-[2-(methacryloyloxy)ethyl] amide (NA-D-tert-Leu-MA) was synthesized and copolymerized to form a monolith. nih.gov This monolith, prepared via a multi-step post-modification approach, demonstrated high enantioselectivity for certain amino acids derivatized with 7-nitro-2,1,3-benzoxadiazole (NBD). nih.gov The study highlighted the potential of using this compound derivatives to create highly specific stationary phases for chiral separations in chromatography. nih.gov
| Monolith Preparation Approach | Target Analytes | Separation Performance |
| Single Step Co-polymerization | Phenols, Aniline (B41778) Derivatives, Intact Proteins | Satisfactory achiral separation, poor enantioseparation. nih.gov |
| Multi-step Post-modification | NBD-derivatized Amino Acids | High enantioselectivity; baseline separation of NBD-theanine, -proline, and -norleucine. nih.gov |
Leucine-Based Polymer Architectures for Antimicrobial Properties
The rise of antibiotic-resistant bacteria has spurred research into new antimicrobial agents, including synthetic polymers that mimic natural antimicrobial peptides (AMPs). mdpi.com Cationic polymers incorporating hydrophobic amino acids like leucine (B10760876) have shown significant promise. nih.govacs.org These polymers typically feature two key components: cationic groups that interact with the negatively charged bacterial cell surface and hydrophobic groups that facilitate membrane disruption. nih.govacs.orgmdpi.com The bulky tert-butyl group of this compound can serve as a potent hydrophobic component in such polymers.
The antimicrobial efficacy of leucine-based polymers is highly dependent on their molecular architecture. nih.govacs.orgnih.gov Studies comparing linear, hyperbranched, and star-shaped cationic polymers have shown that architecture plays a critical role in their ability to kill bacteria. nih.govnih.govresearchgate.net
Linear Polymers: Show moderate antimicrobial activity.
Hyperbranched and Star Polymers: Exhibit the highest antibacterial activity. nih.govacs.orgnih.govresearchgate.net This is attributed to a greater density of cationic charges and hydrophobic groups, which enhances their ability to penetrate the bacterial cell wall. nih.govresearchgate.net
The incorporation of D-amino acids, such as D-leucine, into peptide sequences has also been shown to be a viable strategy to increase antimicrobial activity and enhance stability against proteolytic degradation. nih.govnih.govresearchgate.net For example, the substitution of L-leucine with D-leucine in a novel peptide from Odorrana schmackeri resulted in a remarkable improvement in activity against Gram-positive bacteria. nih.gov This suggests that this compound could be a valuable component for designing potent and stable antimicrobial polymers.
| Polymer Architecture | Minimum Inhibitory Concentration (MIC) | Bactericidal Efficacy |
| Linear | Higher MIC Value | Lower bactericidal efficacy, bacterial regrowth observed. nih.govacs.orgresearchgate.net |
| Hyperbranched | Lower MIC Value | Higher bactericidal efficacy. nih.govacs.orgresearchgate.net |
| Star | Lowest MIC Value | Highest bactericidal capacity, no bacterial regrowth observed. nih.govacs.orgresearchgate.net |
The primary mechanism of action for these cationic, leucine-based polymers is the disruption of the bacterial cell membrane. nih.govacs.orgnih.gov This process is generally understood to occur in two main steps:
Electrostatic Attraction: The positively charged (cationic) groups on the polymer are electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govacs.org This interaction is selective for bacterial membranes over the generally neutral membranes of mammalian cells. nih.gov
Hydrophobic Insertion and Membrane Disruption: Following the initial binding, the hydrophobic side chains—such as the isopropyl group of leucine or the tert-butyl group of tert-leucine—insert themselves into the hydrophobic core of the lipid bilayer. nih.govacs.orgnih.gov This insertion disrupts the integrity of the membrane, leading to the formation of pores or channels. mdpi.com The resulting leakage of essential cytoplasmic contents, such as ions and metabolites, ultimately causes cell death. acs.org
Some antimicrobial peptides and their mimics can also cross the disrupted membrane and interact with intracellular targets like DNA, RNA, or enzymes, further contributing to their bactericidal effect. nih.govnih.gov
Sustainable and Green Chemistry Initiatives in this compound Production
Traditional chemical synthesis of optically pure amino acids often involves harsh reagents, multiple steps, and challenging purification processes. In contrast, green chemistry initiatives focus on developing more environmentally friendly and sustainable methods. For the production of this compound and its L-isomer, biocatalysis using enzymes or whole-cell systems has emerged as a superior alternative. nih.govfrontiersin.org
Biological methods offer several advantages over chemical synthesis, including high enantiomeric purity, product specificity, lower costs, and milder reaction conditions, which are highly desirable in modern industry. nih.govfrontiersin.org A key enzyme in this field is Leucine Dehydrogenase (LeuDH), which catalyzes the reversible reductive amination of an α-keto acid precursor, trimethylpyruvate (TMP), to produce L-tert-leucine with high yield and stereoselectivity. mdpi.com
Enzymatic processes have also been developed specifically for this compound. One method involves the enzymatic hydrolysis of a racemic N-acetyl-tert-leucine ester using a protease from Bacillus licheniformis. nih.gov The enzyme selectively hydrolyzes the L-enantiomer, allowing the unreacted D-enantiomer ester to be recovered and subsequently saponified to yield optically pure this compound. nih.gov These biocatalytic approaches represent a significant step towards the sustainable and green production of chiral building blocks like this compound for the pharmaceutical and chemical industries.
| Production Method | Key Biocatalyst | Precursor | Product | Key Advantages |
| Whole-Cell Biocatalysis | Leucine Dehydrogenase (LeuDH) | Trimethylpyruvate (TMP) | L-tert-Leucine | High yield (>87%), excellent enantiomeric excess (>99%), environmentally friendly. nih.govfrontiersin.org |
| Enzymatic Resolution | Protease (from Bacillus licheniformis) | (+/-)-N-acetyl-tert. leucine chloroethyl ester | This compound | High optical purity, selective hydrolysis. nih.gov |
Broader Implications of D-Amino Acid Research
Recent decades have seen a surge of interest in the physiological functions and metabolic pathways of D-amino acids. tandfonline.com These stereoisomers are formed in nature, during the chemical synthesis of L-amino acids for nutritional and pharmacological uses, and in the industrial processing of certain raw materials. tandfonline.com While L-amino acids are the conventional building blocks of proteins, D-amino acids are now recognized for their diverse and significant roles in various biological systems. thieme-connect.comresearchgate.net
D-Amino Acids in Nature and Biological Systems
Contrary to the long-held belief that D-amino acids were "non-native," they are present in both prokaryotic and eukaryotic cells, either in a free form or as components of other substances. tandfonline.com Their functions can be toxic, protective, or signaling, depending on the species. tandfonline.com
In Microorganisms: D-amino acids are crucial components of the peptidoglycan cell walls of many bacteria, with D-alanine and D-glutamate being the most common. wikipedia.orgfrontiersin.org This incorporation provides resistance to most proteases that are designed to cleave L-amino acid peptide bonds. thieme-connect.com The presence of alternative D-amino acids like D-aspartate or D-serine at the end of the peptide stem can also confer tolerance to certain antibiotics such as vancomycin. thieme-connect.com Beyond their structural role, extracellular D-amino acids released by bacteria can regulate cell wall remodeling, biofilm formation, spore germination, and intercellular signaling. wikipedia.org
In a Nutshell: Key Roles of D-Amino Acids in Bacteria
| Role | Description | Examples |
| Structural Component | Integral part of the peptidoglycan cell wall, providing rigidity and resistance to enzymatic degradation. | D-alanine, D-glutamate |
| Antibiotic Resistance | Presence of certain D-amino acids can confer resistance to specific antibiotics. | D-aspartate, D-serine |
| Physiological Regulation | Extracellular D-amino acids influence processes like biofilm development and spore germination. | Various D-amino acids |
| Intercellular Signaling | Function as signaling molecules in bacterial communities. | Various D-amino acids |
In Higher Organisms: Free D-amino acids are also found in the tissues and biological fluids of vertebrates, including mammals and birds. tandfonline.com D-aspartate and D-serine are present in the highest concentrations. tandfonline.com D-aspartate is widely distributed in the central nervous system and endocrine organs of rats, humans, and chicken embryos, suggesting a role as a neurotransmitter or neuromodulator. tandfonline.com Similarly, D-serine is found in the brain and is associated with learning, memory, and behavior. wikipedia.org D-amino acids have also been identified in marine invertebrates and are components of venom in species like cone snails and the male platypus. wikipedia.org
Biomedical and Agricultural Potential of D-Amino Acids
The unique properties of D-amino acids have opened up numerous avenues for their application in biomedicine and agriculture. tandfonline.com
Biomedical Applications: The distinct physiological and biological activities of D-amino acids compared to their L-counterparts are a key area of interest. tandfonline.com
Drug Development: The incorporation of D-amino acids into peptides can increase their resistance to proteolysis, a significant advantage for therapeutic peptides. nih.gov This strategy can lead to improved stability and efficacy of drugs. mdpi.com For instance, some antimicrobial peptides, which are seen as alternatives to conventional antibiotics, naturally contain D-amino acids. nih.gov
Disease Biomarkers: Altered levels of certain D-amino acids have been associated with various diseases. mdpi.com This raises the possibility of using D-amino acids as potential biomarkers for diagnosis and prognosis. nih.gov
Therapeutic Agents: Research is exploring the direct therapeutic potential of D-amino acids. For example, D-leucine has been shown to upregulate the expression of certain protective enzymes in ovaries. mdpi.com Furthermore, supplementing with D-aspartate has been found to improve spermatogenesis and sperm motility. mdpi.com
Agricultural Applications: The application of amino acids in agriculture is well-established, and the specific roles of D-amino acids are an emerging field of study. tandfonline.com While L-amino acids are primarily used in animal feed and as biostimulants for plants, the unique functions of D-amino acids present new possibilities. tandfonline.com For example, their antimicrobial properties could be harnessed for crop protection. Further research is needed to fully elucidate the potential benefits and any adverse effects of D-amino acids in agricultural systems. tandfonline.com
Q & A
Q. What are the established synthetic routes for D-tert-leucine, and how do they compare in terms of enantiomeric purity?
Methodological Answer: this compound synthesis typically employs chemical resolution or biocatalytic methods. Chemical resolution involves chiral auxiliaries or enzymes to separate enantiomers, while biocatalysis uses engineered enzymes for stereoselective synthesis. To assess enantiomeric purity, researchers should use chiral HPLC or capillary electrophoresis paired with polarimetry. For example, commercial samples report >95.0% purity under optimized conditions, requiring validation via these techniques .
Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the stereochemical integrity of this compound?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (e.g., and ) can identify structural features, while X-ray crystallography provides definitive stereochemical confirmation. Chiral HPLC with UV/Vis or mass spectrometry detection is critical for quantifying enantiomeric excess. Researchers must cross-validate results with literature-reported retention times and spectral data to ensure accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the catalytic efficiency of this compound-derived ligands in asymmetric synthesis?
Methodological Answer: Systematic optimization involves varying parameters like temperature, solvent polarity, and catalyst loading. Design of Experiments (DoE) frameworks, such as factorial designs, help identify synergistic effects. Kinetic studies (e.g., turnover frequency, activation energy) and computational modeling (DFT calculations) should be integrated to rationalize performance differences. Reference prior ligand designs in asymmetric hydrogenation or C–C bond formation for benchmarking .
Q. In what novel catalytic systems has this compound been implemented, and what methodological considerations are critical for evaluating their performance?
Methodological Answer: Recent applications include chiral Brønsted acid catalysts and transition-metal complexes for enantioselective alkylation. Researchers must evaluate turnover numbers (TON), enantioselectivity (ee), and substrate scope. Comparative studies against L-tert-leucine derivatives are essential to isolate steric and electronic contributions. Use controlled experiments with inert atmospheres and standardized substrate ratios to minimize confounding variables .
Q. How should discrepancies in reported enantiomeric excess values for this compound across studies be addressed?
Methodological Answer: Discrepancies often arise from differences in analytical methods (e.g., HPLC vs. NMR) or synthesis conditions. Researchers should replicate protocols from conflicting studies, ensuring identical equipment and calibration standards. Meta-analyses of published data, guided by frameworks like PRISMA, can identify systematic biases. Report raw data and confidence intervals to enhance transparency .
Q. What frameworks (e.g., PICOT, FINER) are appropriate for structuring hypothesis-driven studies on this compound’s physicochemical properties?
Methodological Answer: For stability studies, the PICOT framework defines:
- P opulation: this compound samples under varying storage conditions.
- I ntervention: Temperature, humidity, or light exposure.
- C omparison: Ambient vs. controlled storage.
- O utcome: Degradation kinetics via HPLC.
- T ime: 0–12 months. The FINER criteria ensure feasibility, novelty, and relevance to chiral catalyst design .
Q. What minimal experimental details are required to ensure reproducibility of synthetic protocols for this compound?
Methodological Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
Q. How do storage conditions and formulation parameters affect the long-term stability of this compound in catalytic applications?
Methodological Answer: Accelerated stability studies (40°C/75% RH) over 4–6 weeks simulate long-term storage. Monitor degradation via chiral HPLC and mass spectrometry. Lyophilization or inert-gas packaging mitigates hydrolysis. Formulation with co-solvents (e.g., DMF) or stabilizers (e.g., antioxidants) may preserve activity in catalytic systems .
Data Analysis & Research Design
Q. What strategies resolve contradictions between computational predictions and experimental results in this compound reactivity studies?
Methodological Answer: Reconcile discrepancies by revisiting computational parameters (e.g., solvent models, basis sets) and experimental controls (e.g., purity assays). Hybrid QM/MM simulations improve accuracy for transition states. Cross-validate findings with independent techniques, such as kinetic isotope effects or in situ spectroscopy .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?
Methodological Answer: SAR studies require systematic variation of substituents (e.g., alkyl groups, electron-withdrawing moieties) and correlation with catalytic outcomes (ee, TON). Multivariate analysis (e.g., PCA) identifies dominant steric/electronic factors. Publicly share datasets (e.g., via Zenodo) to enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
